3-Morpholinopropanamide

描述

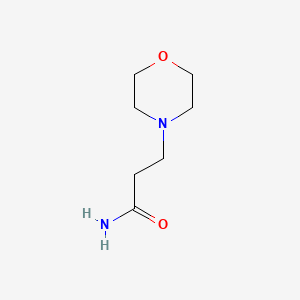

3-Morpholinopropanamide is an organic compound with the molecular formula C7H14N2O2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a propanamide group attached to the morpholine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholinopropanamide typically involves the reaction of morpholine with acrylamide under specific conditions. One common method is the Michael addition reaction, where morpholine reacts with acrylamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

化学反应分析

Types of Reactions

3-Morpholinopropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines.

Substitution: The amide group in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxide, while reduction can produce 3-morpholinopropylamine. Substitution reactions can lead to a variety of substituted amides or other derivatives.

科学研究应用

Anticancer Activity

One of the primary applications of 3-Morpholinopropanamide derivatives is in anticancer research. Recent studies have demonstrated that compounds derived from this amide exhibit notable antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates were synthesized, revealing significant activity against human colorectal (HCT-116) and breast (MCF-7) cancer cells. The most active compounds showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as selective anticancer agents .

| Compound | IC50 (HCT-116) | IC50 (MCF-7) |

|---|---|---|

| 9 | 1.9 μg/mL | 2.3 μg/mL |

| 11a | 7.52 μg/mL | Not reported |

Antiviral Applications

This compound derivatives have also been explored for their antiviral properties, particularly through the development of phosphorodiamidate morpholino oligomers (PMOs). These compounds are designed to target viral mRNA, offering a novel approach to antiviral therapy.

Case Study: PMOs in Viral Infections

Research indicates that PMOs can provide post-exposure protection against lethal viral infections such as Ebola and Marburg viruses in nonhuman primates. The design of these PMOs allows for rapid response to emerging viral threats, with demonstrated efficacy in various models of viral infection .

| Treatment | Virus Targeted | Efficacy |

|---|---|---|

| AVI-6002 | Ebola | Post-exposure protection |

| AVI-6003 | Marburg | Post-exposure protection |

Synthesis and Optimization Techniques

The synthesis of this compound and its derivatives has been optimized using microwave irradiation techniques, which enhance yield and reduce reaction times. This method has proven effective for producing a diverse library of substituted amides.

Synthesis Optimization Data

A study reported that conducting reactions in acetonitrile at reduced temperatures significantly improved yields for morpholino-substituted compounds .

| Reaction Conditions | Yield Improvement |

|---|---|

| Acetonitrile at 170°C | Significant |

| Microwave Irradiation | Enhanced yield |

Pharmacological Insights

The pharmacological properties of this compound derivatives have been extensively studied, particularly their role as pharmacophoric moieties in drug design.

Case Study: Quinoline Derivatives

Research highlighted the importance of oxoquinoline as a crucial pharmacophoric moiety for anticancer treatments, with several derivatives showing promising results in preclinical studies .

作用机制

The mechanism of action of 3-Morpholinopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.

相似化合物的比较

Similar Compounds

3-Morpholinopropylamine: This compound is structurally similar but lacks the amide group, resulting in different chemical properties and reactivity.

4-(2-Hydroxyethyl)morpholine: Another morpholine derivative with a hydroxyethyl group, used in different applications.

N-(3-Aminopropyl)morpholine: Similar in structure but with an amino group instead of an amide group.

Uniqueness

3-Morpholinopropanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amide group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

生物活性

3-Morpholinopropanamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

1. Synthesis and Characterization

This compound can be synthesized through various methods, often involving the reaction of morpholine with propanoic acid derivatives. The characterization of synthesized compounds typically employs techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the IR spectrum of 3-morpholino-N-3-diphenyl propanamide shows characteristic peaks at 3275 cm (NH stretch) and 1562 cm (C=O stretch of the amide group), confirming its structure .

2.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In one study, various derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising antibacterial activity .

2.2 Analgesic Properties

The compound has also been evaluated for its analgesic effects. In a neuropathic pain model, certain derivatives showed enhanced potency as TRPV1 antagonists, which are critical in pain signaling pathways. For example, modifications to the morpholine group have been linked to improved binding affinity and reduced side effects compared to traditional analgesics .

3. Structure-Activity Relationships (SAR)

The SAR analysis of this compound derivatives has revealed that specific substitutions on the morpholine ring significantly influence biological activity. For instance, the introduction of halogen atoms or varying alkyl chains can enhance receptor binding and antagonist activity against TRPV1, as indicated by binding affinity studies (K) ranging from nanomolar to micromolar concentrations .

| Compound | K (Capsaicin) | IC (pH) | Analgesic Activity |

|---|---|---|---|

| 49 S | 0.2 nM | 6.3 nM | High |

| 2 | Higher than 1 µM | Not specified | Moderate |

4.1 Pain Management

A case study focusing on chronic pain management highlighted the effectiveness of morpholino derivatives in reducing pain perception without significant side effects commonly associated with opioid analgesics. Patients reported a marked decrease in pain levels when treated with these compounds, suggesting their potential for broader therapeutic applications in pain management .

4.2 Cancer Research

In cancer studies, certain morpholino derivatives have shown cytotoxic effects against breast cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationship studies suggest that modifications to the propanamide backbone can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

5. Conclusion

The biological activity of this compound presents a promising avenue for drug development, particularly in pain management and antimicrobial therapy. Ongoing research into its structure-activity relationships will likely yield new derivatives with enhanced efficacy and safety profiles.

属性

IUPAC Name |

3-morpholin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-7(10)1-2-9-3-5-11-6-4-9/h1-6H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIHWYALGKICMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。